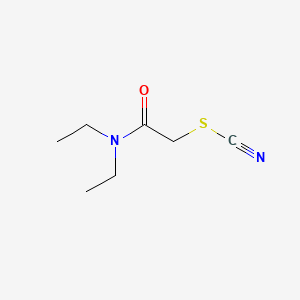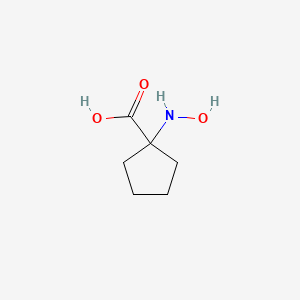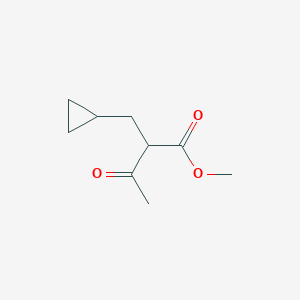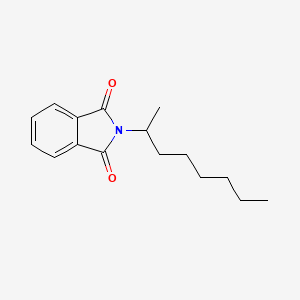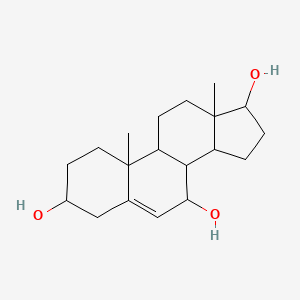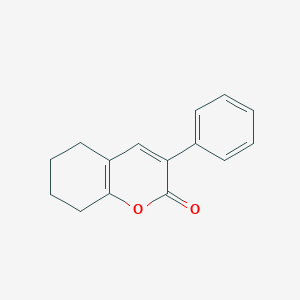
4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chloro group at the 4-position, a hydroxy group at the 7-position, and an aldehyde group at the 3-position of the chromene ring.
Métodos De Preparación
The synthesis of 4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde typically involves the condensation of 4-chlororesorcinol with ethyl acetoacetate, followed by cyclization and formylation reactions. One common method includes the following steps:
Condensation: 4-chlororesorcinol is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate 4-chloro-7-hydroxy-2H-chromene-3-carboxylate.
Cyclization: The intermediate is then cyclized under acidic conditions to yield 4-chloro-7-hydroxy-2H-chromene-3-carboxylic acid.
Análisis De Reacciones Químicas
4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 4-position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a key intermediate in the synthesis of more complex coumarin derivatives, which are valuable in the development of fluorescent dyes and sensors.
Biology: The compound exhibits significant antioxidant activity, making it a potential candidate for protecting cells from oxidative stress.
Medicine: Due to its anti-inflammatory and antimicrobial properties, it is being investigated for use in the treatment of various inflammatory and infectious diseases.
Industry: Coumarin derivatives, including 4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde, are used in the production of fragrances and flavoring agents
Mecanismo De Acción
The biological activity of 4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde is primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group at the 7-position can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), reducing inflammation.
Antimicrobial Activity: It can disrupt the cell membrane integrity of microorganisms, leading to cell death
Comparación Con Compuestos Similares
4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde can be compared with other coumarin derivatives such as:
4-chloro-3-formylcoumarin: Similar in structure but lacks the hydroxy group at the 7-position, which may affect its biological activity.
7-hydroxy-4-methylcoumarin: Lacks the aldehyde group at the 3-position, which may influence its reactivity and applications.
4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde: Similar structure but lacks the chloro group at the 4-position, which can alter its chemical properties and biological activities
Propiedades
Fórmula molecular |
C10H7ClO3 |
|---|---|
Peso molecular |
210.61 g/mol |
Nombre IUPAC |
4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde |
InChI |
InChI=1S/C10H7ClO3/c11-10-6(4-12)5-14-9-3-7(13)1-2-8(9)10/h1-4,13H,5H2 |
Clave InChI |
TXPHFEXFRIHEER-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C2=C(O1)C=C(C=C2)O)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid](/img/structure/B13991523.png)
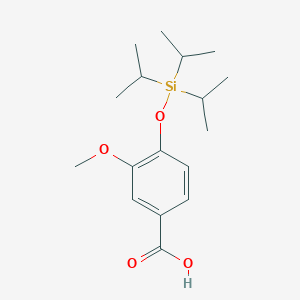

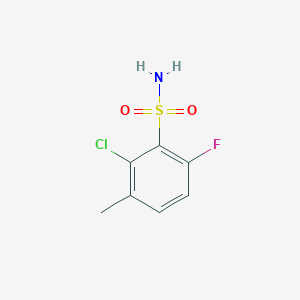
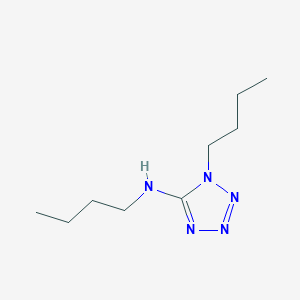
![6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine](/img/structure/B13991551.png)
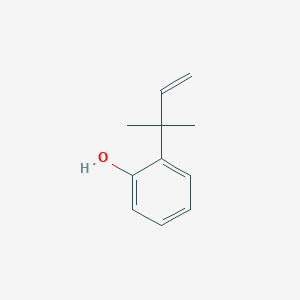
![2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine](/img/structure/B13991562.png)
